molecular formula C11H13FN2O3 B1328740 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol CAS No. 873537-50-9

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Cat. No. B1328740
M. Wt: 240.23 g/mol
InChI Key: OHJPBJCNSVQUJC-UHFFFAOYSA-N
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Description

The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a chemical that is structurally related to various piperidine derivatives, which have been the subject of multiple studies due to their interesting chemical properties and potential applications. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are known for their diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps and different reagents. For instance, the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, a related compound, was achieved by slow evaporation solution growth technique at room temperature, and the product was characterized by FTIR, 1H NMR, and 13C NMR . Another related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride using methylene dichloride as solvent and triethylamine as the base . These methods highlight the versatility in the synthetic approaches for piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with a space group P21/c . Another derivative, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, crystallizes in the triclinic space group P1 . These studies provide valuable information on the geometry and conformation of the piperidine ring and substituents, which can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in different solvents have been reported, indicating complex reaction pathways leading to different products . The reactivity of these compounds is influenced by the nature of the substituents and the solvent used, which can affect the reaction mechanism and the final products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as thermal stability and intermolecular interactions, are crucial for their potential applications. The thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine single crystals was determined by TG–DTA and DSC, and the packing studies revealed several stabilizing intermolecular interactions . Similarly, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one showed weak N—H⋯O and C—H⋯F interactions forming infinite chains in the crystal lattice . These properties are essential for understanding the behavior of these compounds under different conditions and their suitability for various applications.

Scientific Research Applications

Application in HIV Research

  • Summary of the Application: “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The chemokine receptor CCR5, which is essential for HIV-1 entry into cells, is the target of these compounds .
  • Methods of Application or Experimental Procedures: The compounds were obtained via an efficient synthetic route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The CCR5 antagonistic activities of the compounds have also been evaluated .
  • Results or Outcomes: The research resulted in the identification of a series of novel piperidin-4-ol derivatives with potential as treatments for HIV-1 . The compounds showed promising CCR5 antagonistic activities .

Applications in Drug Design

  • Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application or Experimental Procedures: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Applications in Proteomics Research

  • Summary of the Application: “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Results or Outcomes: The outcomes of the research involving this compound would depend on the specific experiments conducted . The source does not provide specific results or outcomes .

Applications in Organic Chemistry

  • Summary of the Application: Piperidines, including “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application or Experimental Procedures: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

“1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is classified as an irritant . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) of the compound.

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJPBJCNSVQUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Synthesis routes and methods I

Procedure details

To a solution of piperidin-4-ol (11.11 g, 0.11 mol) and Et3N (12.14 g, 0.12 mol) in EtOAc (500 mL) was added 1,2-difluoro-4-nitrobenzene (15.91 g, 0.10 mol). The mixture was stirred at rt for 24 h, and washed with water (200 mL×4). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as orange oil (19.35 g, 80%).
Quantity
11.11 g
Type
reactant
Reaction Step One
Name
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
15.91 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 4.77 g (30.0 mmol) of 3,4-difluoronitrobenzene in 100 mL of N,N-dimethylformamide were added 5.33 g (40.0 mmol) of potassium carbonate and 3.03 g (30.0 mmol) of 4-hydroxypiperidine and the mixture was stirred for 1 hour at 120° C. After the reaction mixture was cooled to room temperature, the reaction mixture was diluted with chloroform and insoluble substances were removed off by filtration. The filtrate was condensed and the residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1.5/1) to give 3.1 g (43%) of the title compound.
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

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